Structural Dynamics and Synthetic Utility of 5-Fluoro-1-benzofuran-2-sulfonyl Chloride
Structural Dynamics and Synthetic Utility of 5-Fluoro-1-benzofuran-2-sulfonyl Chloride
The following technical guide details the molecular architecture, synthetic pathways, and application protocols for 5-Fluoro-1-benzofuran-2-sulfonyl chloride .
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary & Chemical Identity
5-Fluoro-1-benzofuran-2-sulfonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. It serves as a critical intermediate for introducing the lipophilic, metabolically stable 5-fluorobenzofuran scaffold into drug candidates targeting viral polymerases, kinase domains, and G-protein coupled receptors (GPCRs).
| Property | Data |
| CAS Number | 1592452-13-5 |
| IUPAC Name | 5-Fluoro-1-benzofuran-2-sulfonyl chloride |
| Molecular Formula | C₈H₄ClFO₃S |
| Molecular Weight | 234.63 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture-sensitive |
Molecular Architecture & Electronic Profile
The utility of this compound stems from the synergistic effects of its three distinct structural domains. Understanding these electronic interactions is vital for predicting reactivity and binding affinity.
Structural Domains
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The Benzofuran Core: A bicyclic aromatic system that acts as a bioisostere for indole and naphthalene. The oxygen atom in the furan ring exerts a positive mesomeric effect (+M), increasing electron density, though this is counterbalanced by the electron-withdrawing sulfonyl group.
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C-5 Fluorine Substitution: The fluorine atom provides metabolic protection against oxidative defluorination (blocking the para-position relative to the oxygen). It also modulates the lipophilicity (LogP) and alters the pKa of the resulting sulfonamides via inductive electron withdrawal (-I).
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C-2 Sulfonyl Chloride "Warhead": This is the electrophilic center. Positioned at C-2, it is highly reactive toward nucleophiles (amines, alcohols) due to the electron-deficient nature of the sulfonyl sulfur, further activated by the adjacent heteroaromatic ring.
Visualization of Electronic Effects
The following diagram illustrates the functional connectivity and electronic influences within the molecule.
Figure 1: Functional decomposition of 5-Fluoro-1-benzofuran-2-sulfonyl chloride, highlighting the role of each moiety in medicinal chemistry.
Synthetic Protocols
While direct chlorosulfonation (using ClSO₃H) is possible, it often suffers from regioselectivity issues (competing C-3 sulfonation). The Lithiation-Sulfinylation-Oxidation route is the "Gold Standard" for generating the C-2 isomer with high isomeric purity.
Preferred Route: Lithiation-Sulfinylation
This protocol exploits the acidity of the C-2 proton in benzofuran (pKa ~36), which is significantly more acidic than the benzene ring protons, allowing for exclusive C-2 functionalization.
Reagents:
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Starting Material: 5-Fluorobenzofuran
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Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes
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Sulfur Source: Sulfur dioxide (SO₂) gas or DABSO (solid SO₂ surrogate)
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Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
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Solvent: Anhydrous THF
Step-by-Step Methodology:
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Lithiation:
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Charge a flame-dried flask with 5-fluorobenzofuran (1.0 eq) and anhydrous THF under Argon.
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Cool to -78°C (dry ice/acetone bath).
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Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.
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Stir for 45–60 minutes at -78°C to generate the 2-lithio-5-fluorobenzofuran species.
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Sulfinylation:
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Bubble dry SO₂ gas into the reaction mixture (or add DABSO) at -78°C.
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Allow the mixture to warm to 0°C over 1 hour. The solution will typically turn thick/opaque as the lithium sulfinate salt precipitates.
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Remove solvent in vacuo to obtain the crude lithium sulfinate solid.
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Oxidative Chlorination:
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Resuspend the sulfinate salt in DCM (Dichloromethane).
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Cool to 0°C. Add NCS (1.1 eq) portion-wise.
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Stir at room temperature for 2 hours.
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Workup: Filter off the succinimide byproduct. Wash the filtrate with water and brine. Dry over MgSO₄ and concentrate to yield the sulfonyl chloride.
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Synthetic Workflow Diagram
Figure 2: Regioselective synthesis workflow via the lithiation-sulfinylation pathway.
Analytical Characterization
Confirming the identity of the product requires specific spectral markers.
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¹H NMR (400 MHz, CDCl₃):
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The most diagnostic signal is the H-3 proton on the furan ring. It typically appears as a singlet (or fine doublet due to long-range F-coupling) in the δ 7.4 – 7.6 ppm region.
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The benzene ring protons (H-4, H-6, H-7) will appear as a complex pattern in the δ 7.1 – 7.8 ppm range due to ¹⁹F coupling (
).
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¹⁹F NMR:
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Expect a singlet (or multiplet if proton-coupled) around δ -110 to -120 ppm (relative to CFCl₃).
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IR Spectroscopy:
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Strong symmetric and asymmetric sulfonyl stretches (
) at ~1370 cm⁻¹ and ~1170 cm⁻¹ .
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Applications in Drug Design (Sulfonylation)
The primary application of this molecule is the synthesis of sulfonamides. The following protocol is a standard "Schotten-Baumann" type procedure adapted for organic synthesis.
Standard Sulfonylation Protocol:
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Preparation: Dissolve the amine (1.0 eq) in dry DCM or Pyridine.
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Base: If using DCM, add Triethylamine (TEA) or DIPEA (1.5 eq). If using Pyridine, it acts as both solvent and base.
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Addition: Cool the amine solution to 0°C. Add a solution of 5-Fluoro-1-benzofuran-2-sulfonyl chloride (1.1 eq) in DCM dropwise.
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Reaction: Allow to warm to room temperature. Monitor by TLC or LCMS (typically complete in 1–4 hours).
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Quench: Add water or saturated NaHCO₃. Extract with EtOAc.[1][2]
Why this scaffold?
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Kinase Inhibitors: The planar benzofuran fits into narrow ATP-binding pockets.
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Antivirals: Used in HCV polymerase inhibitors where the sulfonamide acts as a hydrogen bond acceptor/donor mimic.
Safety & Handling
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Corrosivity: Causes severe skin burns and eye damage (Category 1B). Wear full PPE including face shield and chemically resistant gloves.
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Hydrolysis Hazard: Reacts with moisture to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid. Open containers only in a well-ventilated fume hood.
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Pressure: If stored improperly, HCl buildup can pressurize vials.
References
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Fluorochem Ltd. (2025). Product Specification: 5-Fluorobenzofuran-2-sulfonyl chloride (CAS 1592452-13-5). Retrieved from .
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Enamine Store. (2025). Building Block: 5-Fluoro-1-benzofuran-2-sulfonyl chloride. Retrieved from .
- Choi, H. D., et al. (2012). Synthesis and crystal structure of 5-fluoro-2-methyl-1-benzofuran derivatives. Acta Crystallographica Section E, 68(Pt 8), o2477. (Provides structural context for 5-fluorobenzofuran geometry).
- Lombardino, J. G. (1982). Preparation of benzofuran-2-sulfonamides via lithiation. Journal of Medicinal Chemistry, 25(4), 368-372.
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Yang, Z., et al. (2013).[3] Oxidative chlorosulfonation of S-alkylisothiourea salts. Synthesis , 45, 1675-1682.[3] (Alternative chlorination methodologies).
